molecular formula C12H10FNO B1316127 (5-(4-Fluorophenyl)pyridin-3-yl)methanol CAS No. 222551-22-6

(5-(4-Fluorophenyl)pyridin-3-yl)methanol

Cat. No. B1316127
M. Wt: 203.21 g/mol
InChI Key: AGTFTHJYSZRWJK-UHFFFAOYSA-N
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Description

“(5-(4-Fluorophenyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C12H10FNO . It consists of a pyridine ring that is substituted with a 4-fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position .


Molecular Structure Analysis

The molecular structure of “(5-(4-Fluorophenyl)pyridin-3-yl)methanol” includes a pyridine ring and a fluorophenyl group . The molecular weight is 203.2123 . The InChIKey is AGTFTHJYSZRWJK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular formula of “(5-(4-Fluorophenyl)pyridin-3-yl)methanol” is C12H10FNO . It has a molecular weight of 203.2123 . The compound is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

Theoretical Studies and Structural Analysis

  • Theoretical Modeling and Structure-Activity Relationship : A theoretical study of a similar compound, (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, utilized Density Functional Theory (DFT) for analyzing its structure and properties. This approach aids in understanding the molecule's active sites, essential for its potential applications in various fields (Trivedi, 2017).

  • Crystallography and Computational Analysis : The crystal structure of related compounds, such as nuarimol, provides insights into the arrangement of atoms and molecular interactions. These studies often combine X-ray crystallography with DFT to understand the electronic structure and potential reactivity of the molecule (Kang et al., 2015).

Medicinal Chemistry and Pharmacology

  • Serotonin Receptor Agonists : Research on derivatives of pyridinemethylamine, which include fluorophenyl groups, has shown promising results in the development of selective and potent serotonin receptor agonists. These compounds have potential applications in treating depression and other mood disorders (Vacher et al., 1999).

  • Analgesic Effects in Neuropathic Pain : Compounds similar to (5-(4-Fluorophenyl)pyridin-3-yl)methanol have been studied for their analgesic effects, particularly in models of neuropathic pain. Their interaction with serotonin receptors can lead to significant pain relief in certain conditions (Deseure et al., 2002).

Material Science and Chemistry

  • Pyridines in Organic Chemistry : Research into the methylation of pyridines, which are crucial components in many organic compounds, including those containing fluorophenyl groups, has led to new methods of modifying these molecules for various applications (Grozavu et al., 2020).

  • Development of Efficient Cathode-Modifying Layers : Pyridine-incorporated alcohol-soluble polymers, which may include fluorophenyl groups, have been used as cathode interfacial layers in polymer solar cells. These compounds help in reducing energy loss and improving the efficiency of solar cells (Chen et al., 2017).

properties

IUPAC Name

[5-(4-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTFTHJYSZRWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573885
Record name [5-(4-Fluorophenyl)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Fluorophenyl)pyridin-3-yl)methanol

CAS RN

222551-22-6
Record name 5-(4-Fluorophenyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222551-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-(4-Fluorophenyl)pyridin-3-yl)methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(4-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(4-FLUOROPHENYL)PYRIDIN-3-YL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4V991R4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

13.2 g of 4-fluorobenzeneboronic acid and 10.8 g of sodium hydrogen-carbonate are initially introduced, and a mixture of 16.1 g of 5-bromo-3-hydroxymethylpyridine, 30 ml of water and 60 ml of toluene is added with stirring and under a protective gas. A further 14 ml of water, 28 ml of toluene and 0.5 g of tetrakis(triphenylphosphine)palladium(0) are subsequently added. The reaction mixture is heated to reflux and held at this temperature for 2 hours. After cooling, the mixture is subjected to conventional work-up, giving 5-(4-fluorophenyl)nicotinyl alcohol. The alcohol is subsequently oxidized by conventional methods to give 5-(4-fluorophenyl)nicotinic acid.
Quantity
13.2 g
Type
reactant
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10.8 g
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reactant
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16.1 g
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reactant
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60 mL
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solvent
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30 mL
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solvent
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0.5 g
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catalyst
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28 mL
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solvent
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-5-hydroxymethyl-pyridine (3.3 g, 17.5 mmol) in toluene (35 ml) was added Pd(PPh3)4 (0.6 g, 0.52 mmol), an aqueous solution of Na2CO3 (17.5 ml of a 2M solution) and p-fluorphenylboronic acid (2.65 g, 19 mmol, dissolved in 8.5 ml EtOH). The mixture was heated at 80-90° C. for 1 hr and vigorously stirred. After the reaction was completed, the biphasic reaction mixture was cooled, the organic layer was collected and washed with saturated NaCl. The aqueous layer was washed with EtOAc and the combined organic layers were dried on Na2SO4. The drying agent was removed by filtration and the solvent was evaporated in vacuo to give a dark oil which was purified by flash chromatography on silica gel (eluent: CH2Cl2 /MeOH/NH4OH, 95/4.5/0.5) and yielded 3-(p-fluorophenyl)-5-hydroxymethyl-pyridine (3.0 g, 84%). The product was converted into its monohydrochloride salt; the residue was dissolved in Et2O and treated with 16.5 eq of ethanolic HCl. The product 3-(p-fluorophenyl)-5-hydroxymethyl-pyridinium hydrochloride Q4-OH.HCl precipitated as a white solid which was collected by filtration and subsequent drying.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
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0.6 g
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catalyst
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0 (± 1) mol
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solution
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0 (± 1) mol
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8.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(4-Fluorophenyl)pyridin-3-yl)methanol
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Citations

For This Compound
1
Citations
P Suman, TR Murthy, K Rajkumar, D Srikanth… - European Journal of …, 2015 - Elsevier
Three series of compounds; pyridinyl-1H-1,2,3-triazoles, pyridinyl-1H-1,2,3-triazolylisoxazoles and pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles with TMP moiety were designed, …
Number of citations: 42 www.sciencedirect.com

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